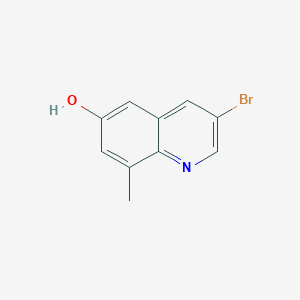

3-Bromo-8-methylquinolin-6-ol

Vue d'ensemble

Description

3-Bromo-8-methylquinolin-6-ol (3-BMQ) is a heterocyclic organic compound that has recently been studied for its potential applications in the field of science. 3-BMQ is a member of the quinoline family, which consists of compounds containing a fused benzene and pyridine ring. It is a colorless, crystalline solid that has a melting point of 159 °C and a boiling point of 252 °C. 3-BMQ is soluble in both water and common organic solvents such as ethanol, acetone, and ethyl acetate.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediates

Research on 3-Bromo-8-methylquinolin-6-ol and related compounds primarily focuses on their roles in chemical synthesis. These compounds serve as key intermediates in the preparation of various derivatives and complex molecules. For instance, studies have explored their use in synthesizing halogenated quinolines, a class of compounds with diverse applications in pharmaceuticals and materials science. The efficient and simple synthetic routes for key intermediates like 6- and 7-bromo-2-methylquinoline-5,8-diones highlight the significance of these molecules in organic synthesis (Choi & Chi, 2004).

Biological Applications

Some studies have investigated the biological applications of compounds related to this compound. For example, the synthesis of new 6-Bromoquinolin-4-ol derivatives and their potential antibacterial activities against various strains, including ESBL producing Escherichia coli and MRSA, are significant. These studies not only reveal the compound's utility in creating effective antibacterial agents but also demonstrate the broader potential of such derivatives in addressing critical healthcare challenges (Arshad et al., 2022).

Material Science and Analytical Chemistry

In the realm of material science and analytical chemistry, derivatives of this compound have been utilized in the development of chloride-sensitive fluorescent probes. These probes, synthesized by reacting 6-methylquinoline with various halides, have applications in determining chloride ion concentrations in biological systems, showcasing the compound's relevance in analytical methodologies and sensor development (Geddes et al., 2001).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Novel derivatives of 8-hydroxyquinoline, closely related to this compound, have been synthesized and characterized for their effectiveness in inhibiting acid corrosion in metals. This research indicates the compound's potential utility in industrial applications, particularly in protecting metals from corrosive environments (Rouifi et al., 2020).

Propriétés

IUPAC Name |

3-bromo-8-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUJWAFBLPHKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

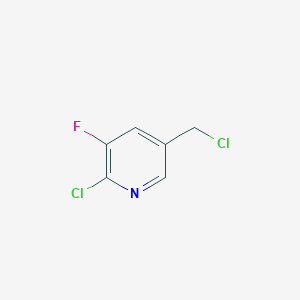

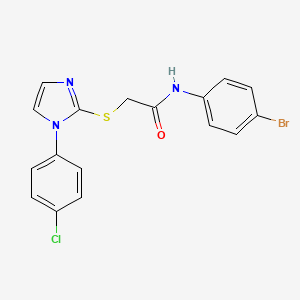

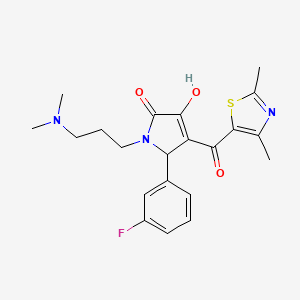

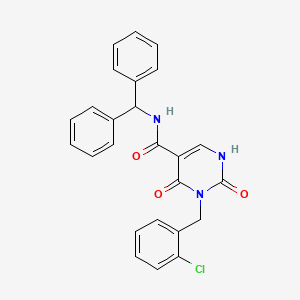

Synthesis routes and methods I

Procedure details

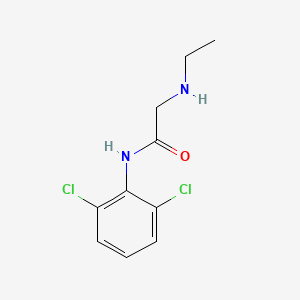

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2729554.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729559.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2729560.png)